
1-Chloro-4-fluorobenzene
Overview
Description
1-Chloro-4-fluorobenzene (CAS 352-33-0), also known as 4-chlorofluorobenzene, is an aromatic compound with the molecular formula C₆H₄ClF. It is a colorless to light yellow liquid with a pungent odor, a boiling point of 130°C, and a melting point of -26°C . Its high flammability (flash point 29°C) and regulatory classification (UN1993) necessitate careful handling .
The compound is widely used as a reagent in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions, and as an internal standard in gas chromatography (GC) for pesticide analysis in agricultural products . Its mechanism often involves acting as a Lewis acid, forming intermediate complexes during reactions .
Scientific Research Applications
Scientific Research Applications
1-Chloro-4-fluorobenzene serves as a crucial building block in various organic synthesis processes. Below are some key applications:
Organic Synthesis
This compound acts as a primary and secondary intermediate in the synthesis of complex organic molecules. It is particularly useful for preparing:
- (4'-fluoro-biphenyl-4-yl)-methyl ether : This compound can be synthesized using reagents such as sodium hydride (NaH), nickel(II) acetate (Ni(OAc)₂), and 2,2'-bipyridyl, with solvents like benzene or tetrahydrofuran at elevated temperatures (63°C) .
Pharmaceutical Development
This compound is employed in the synthesis of various pharmaceutical agents. For instance, it is used as an intermediate in the production of:
- Antimicrobial agents : Its derivatives are explored for their potential antimicrobial activities.
- Anticancer drugs : Certain fluorinated compounds derived from this chlorinated benzene are being investigated for their efficacy against cancer cells.
Agrochemical Production
The compound is also significant in agrochemical formulations, contributing to the synthesis of herbicides and pesticides. It serves as an intermediate for compounds that exhibit herbicidal activity .
Analytical Chemistry
In analytical applications, this compound is utilized as an internal standard for gas chromatography (GC) methods. It aids in the quantitative analysis of pesticides in fruits and vegetables, enhancing the sensitivity and accuracy of detection methods .
Case Study 1: Synthesis of Fluorinated Compounds
A study demonstrated the use of this compound in synthesizing fluorinated biphenyls, which have applications in materials science due to their electronic properties. The reaction conditions were optimized to maximize yield while minimizing by-products.
Case Study 2: Environmental Monitoring
Research highlighted the application of this compound in environmental monitoring as a marker for pollution studies. Its presence was analyzed in various environmental matrices to assess contamination levels and sources.
Mechanism of Action
The mechanism of action of 1-chloro-4-fluorobenzene depends on its specific application. In general, the compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and other proteins. The presence of chlorine and fluorine substituents can influence the compound’s reactivity, binding affinity, and overall biological activity. The specific pathways involved in the compound’s mechanism of action vary depending on the target and the context of its use.
Comparison with Similar Compounds
The reactivity and applications of 1-chloro-4-fluorobenzene are influenced by its para-substituted chloro and fluoro groups. Below is a comparative analysis with structurally related halogenated benzene derivatives:
Reactivity in SNAr Reactions
- This compound exhibits selective reactivity in SNAr reactions under mild conditions. For example, it reacts with pyrazole to form adducts (65% yield), while more electron-deficient aryl fluorides (e.g., 1-fluoro-2,4-dinitrobenzene) remain unreactive under the same conditions . This highlights the chloro group’s superior leaving-group ability compared to unactivated fluorine.
- 4-Fluoroanisole : In mixed systems, this compound reacts selectively, leaving 4-fluoroanisole intact due to the electron-donating methoxy group stabilizing the fluorine .
Regioselectivity in Dehalogenation
- 1-Bromo-4-chlorobenzene and 1-chloro-4-iodobenzene show low regioselectivity during dehalogenation at room temperature, similar to this compound.
Palladium-Catalyzed Reactions
- In palladium-catalyzed α-arylation, this compound reacts with aryl acetic acid derivatives to yield products like 2-(4-fluorophenyl)-2-phenylacetic acid (62% yield) .
- Aryl Chlorides with Bulky Substituents: Catalyst systems like G3 palladacycle/KPhos enable selective monoarylation of this compound with aqueous ammonia, minimizing diarylamine byproducts. This contrasts with aryl bromides/iodides, which require different catalysts .
Physical and Structural Properties
Biological Activity
Overview
1-Chloro-4-fluorobenzene (C6H4ClF), also known by its CAS number 352-33-0, is an aromatic halogenated compound with significant relevance in both industrial applications and biological research. Its structural formula includes a chlorine atom and a fluorine atom positioned on a benzene ring, which influences its chemical reactivity and biological interactions.
This compound is characterized by:
- Molecular Weight : 130.547 g/mol
- Melting Point : -26 °C
- Boiling Point : 130 °C
- Appearance : Colorless to light yellow liquid .
Toxicological Profile
This compound exhibits notable toxicological effects, including:
- Irritation : It is classified as a skin and eye irritant, and can be harmful if inhaled .
- Carcinogenic Potential : There are indications that halogenated compounds like this compound may have carcinogenic properties, necessitating further investigation into their long-term effects on human health .
Environmental Impact
The compound has been detected in various environmental studies, particularly in soil and groundwater samples near industrial sites. Its presence is often associated with contamination from manufacturing processes involving chlorinated solvents. For instance, in a site management plan, concentrations of this compound were monitored alongside other volatile organic compounds (VOCs) in contaminated sites, highlighting its persistence in the environment .
Study 1: Environmental Remediation
A study conducted at a former manufactured gas plant site revealed that this compound was present among other BTEX compounds (Benzene, Toluene, Ethylbenzene, and Xylenes). The research focused on the remediation of contaminated groundwater and soil where the compound was identified at varying concentrations. Effective remediation techniques were evaluated to mitigate the risks posed by such contaminants to local ecosystems and human health .
Study 2: Toxicity Assessment
Another significant study assessed the acute toxicity of this compound using various biological models. The findings indicated that exposure led to cytotoxic effects in cultured mammalian cells, with notable alterations in cell viability and proliferation rates. This study underlined the importance of understanding the biochemical pathways influenced by halogenated aromatic compounds .
Research Findings
Property | Value |
---|---|
Molecular Formula | C6H4ClF |
Molecular Weight | 130.547 g/mol |
Melting Point | -26 °C |
Boiling Point | 130 °C |
Toxicity | Skin and eye irritant; harmful if inhaled |
Environmental Persistence | Detected in soil and groundwater |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
-
Nitration : Occurs at the meta position relative to chlorine due to fluorine’s stronger inductive (-I) effect .
-
Sulfonation : Directed similarly by the combined electronic effects.
Reactivity Comparison
Compound | Relative EAS Rate (vs. Benzene) | Dominant Directive Effect |
---|---|---|
Benzene | 1.0 | - |
Chlorobenzene | ~0.03 | Ortho/para (Cl) |
Fluorobenzene | ~0.15 | Ortho/para (F) |
1-Chloro-4-fluorobenzene | ~0.01 | Meta (Cl/F interplay) |
Data inferred from electronic effects .
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom undergoes substitution more readily than fluorine due to its lower electronegativity and better leaving-group ability.
Key Reaction Pathways
-
Thiolate Attack :
Reaction with glutathione (modeled by thiomethoxide) proceeds via a two-step mechanism :Kinetics :
-
Amine Substitution :
In AOT/n-hexane reverse micelles, reactions with n-butylamine or piperidine show accelerated rates (2× faster than n-hexane) .
Cross-Coupling Reactions
The chlorine substituent serves as a site for transition metal-catalyzed coupling:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, arylboronic acid, 80°C.
Substrate | Yield (%) | Reference |
---|---|---|
This compound | 72–85 |
Comparative Reactivity with Analogues
-
vs. 1-Chloro-2,4-dinitrobenzene :
-
vs. Fluorobenzene :
Table 1: NAS Reaction Kinetics in Reverse Micelles
Nucleophile | Solvent System | Rate Constant (k, s⁻¹) |
---|---|---|
n-Butylamine | AOT/n-hexane/H₂O | 2.5 × 10⁻³ |
Piperidine | AOT/n-hexane/H₂O | 3.1 × 10⁻³ |
Table 2: Substituent Effects on EAS
Substituent | Inductive (-I) | Resonance (+M) | Net Effect |
---|---|---|---|
-Cl | Moderate | Weak (+M) | Deactivating, para-directing |
-F | Strong | Weak (+M) | Deactivating, para-directing |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1-Chloro-4-fluorobenzene in laboratory settings?
- Methodological Answer : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) including nitrile gloves, safety goggles, and vapor respirators. Avoid skin contact due to acute toxicity risks (LD₅₀ oral rat: 1800 mg/kg) . In case of spills, evacuate the area, wear PPE, and absorb the liquid with inert material (e.g., sand) to prevent environmental contamination. Store in a cool, ventilated area away from oxidizers and metals to prevent decomposition .
Q. How can researchers determine the purity of this compound using physical properties?
- Methodological Answer : Measure boiling point (131–132°C) and density (1.299 g/cm³ at 20°C) as primary indicators . Confirm purity via gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 254 nm. Compare retention times with certified reference standards .
Q. What analytical techniques are recommended for detecting trace impurities in this compound?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., chlorobenzene or fluorobenzene derivatives). For non-volatile impurities, employ nuclear magnetic resonance (¹H/¹⁹F NMR) to detect structural anomalies. Quantify halogenated contaminants via ion chromatography .
Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via periodic GC analysis. Degradation products may include polychlorinated biphenyls (PCBs) or fluorinated aromatics, which require LC-MS for identification .
Advanced Research Questions
Q. What strategies enable chemoselective nucleophilic aromatic substitution (SNAr) in this compound?
- Methodological Answer : Activate the chloro substituent using electrophotocatalytic conditions (e.g., UV light with a ruthenium-based photocatalyst) to achieve SNAr at ambient temperatures. Fluorine remains inert under these conditions, enabling selective substitution at the chloro position. Validate selectivity via ¹⁹F NMR and kinetic studies .
Q. How can computational modeling predict reaction pathways for this compound in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate activation energies for possible intermediates. Focus on the C-Cl bond dissociation energy (BDE: ~315 kJ/mol) versus C-F (BDE: ~526 kJ/mol) to rationalize preferential reactivity at the chloro site. Validate predictions with kinetic isotope effect (KIE) experiments .
Q. What experimental approaches mitigate risks of byproduct formation during fluorination reactions involving this compound?
- Methodological Answer : Optimize reaction stoichiometry using Design of Experiments (DoE) to minimize polyhalogenation. Employ flow chemistry to control residence time and temperature, reducing side reactions. Characterize byproducts via tandem mass spectrometry (MS/MS) and isolate using preparative HPLC .
Q. How can researchers evaluate the environmental impact of this compound in lab-scale waste streams?
- Methodological Answer : Perform ecotoxicity assays using Daphnia magna (48-hour EC₅₀: 12 mg/L) to assess acute aquatic toxicity. For biodegradability, conduct OECD 301F tests; the compound’s persistence (log Kow: 2.38) suggests low biodegradation potential. Remediate waste via adsorption on activated carbon or incineration at >850°C .
Q. Contradiction Analysis
Q. How should conflicting data on the compound’s vapor pressure be resolved?
- Methodological Answer : The SDS reports a vapor pressure of 8.5 mmHg at 25°C , but discrepancies may arise from measurement techniques (e.g., static vs. dynamic methods). Re-evaluate using the Antoine equation with experimentally derived constants. Cross-validate with headspace GC to ensure accuracy under controlled humidity .
Properties
IUPAC Name |
1-chloro-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF/c7-5-1-3-6(8)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCGZNCCVKIBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059853 | |
Record name | Benzene, 1-chloro-4-fluoro- | |
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Molecular Weight |
130.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1-Chloro-4-fluorobenzene | |
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Vapor Pressure |
8.19 [mmHg] | |
Record name | 1-Chloro-4-fluorobenzene | |
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CAS No. |
352-33-0, 55256-17-2 | |
Record name | 1-Chloro-4-fluorobenzene | |
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Record name | Benzene, 1-chloro-4-fluoro- | |
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Record name | Chlorofluorobenzene | |
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Record name | 1-Chloro-4-fluorobenzene | |
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Record name | 1-chloro-4-fluorobenzene | |
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Record name | 1-Chloro-4-fluorobenzene | |
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Retrosynthesis Analysis
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